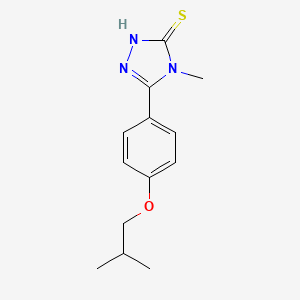

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (IBMTT) is a synthetic compound of interest to the scientific community, due to its potential applications in various research areas. IBMTT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has been a significant area of study. A range of 1,2,4-triazole derivatives, including those similar in structure to 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate activity in many cases (Bayrak et al., 2009), (Bektaş et al., 2007).

Corrosion Inhibition

1,2,4-Triazole derivatives have been studied as corrosion inhibitors for metals. Research focusing on benzimidazole derivatives, which include 1,2,4-triazole-3-thiol compounds, has indicated their effectiveness in inhibiting corrosion in metal structures, especially in acidic environments. These studies contribute to the understanding of how such compounds can be applied in industrial settings to protect materials against corrosion (Yadav et al., 2013).

DNA Methylation Inhibitors

The application of 1,2,4-triazole derivatives in the field of oncology, specifically as DNA methylation inhibitors, has been explored. These compounds have shown potential in affecting the methylation level of tumor DNA, which can be a crucial factor in the development and progression of cancer. Such research opens avenues for developing new therapeutic strategies against cancer (Hovsepyan et al., 2018).

Anti-inflammatory Activity

Studies on 1,2,4-triazole derivatives have also included their potential anti-inflammatory properties. The synthesis of specific derivatives and their subsequent testing has revealed that some compounds exhibit notable anti-inflammatory activity. This research indicates the possible use of these compounds in developing new anti-inflammatory drugs (Labanauskas et al., 2004).

Antitumor Activities

The antitumor potential of 1,2,4-triazole derivatives is another critical area of research. Various derivatives have been synthesized and tested for their efficacy against different tumor types. Some of these compounds have demonstrated potent to weak antitumor activities, which is significant for the development of new cancer treatments (Behalo et al., 2017).

作用機序

Target of Action

The primary target of the compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .

Biochemical Pathways

The compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol affects the purine metabolism pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can have downstream effects on the formation of uric acid crystals, which are associated with gout, a form of arthritis .

Pharmacokinetics

The pharmacokinetic properties of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol include a high bioavailability, with more than 84% of the drug being absorbed . It is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5 to 8 hours . The compound is excreted in urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of the action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a reduction in the levels of uric acid in the body . This can help to alleviate the symptoms of conditions such as gout, which are caused by the accumulation of uric acid crystals in joints and other tissues .

Action Environment

The action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the presence of certain enzymes involved in its metabolism can affect the drug’s efficacy . Additionally, factors such as pH can impact the stability of the compound.

特性

IUPAC Name |

4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXCVOGUWTAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)